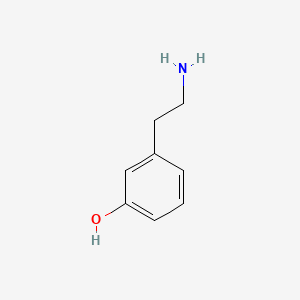
m-Tyramine
Vue d'ensemble
Description
m-Tyramine: . Il s'agit d'un isomère de position du para-Tyramine et il a des effets sur les systèmes adrénergique et dopaminergique . La this compound est produite chez l'homme par le métabolisme de la méta-tyrosine catalysé par la L-aromatique aminoacide décarboxylase .
Préparation Méthodes
Voies de Synthèse et Conditions de Réaction: La this compound peut être synthétisée par décarboxylation de la méta-tyrosine en utilisant la L-aromatique aminoacide décarboxylase . Cette réaction enzymatique est une méthode courante pour la production d'amines biogéniques à partir de leurs acides aminés correspondants.
Méthodes de Production Industrielle: Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas bien documentées, l'approche générale implique la décarboxylation enzymatique de la méta-tyrosine. Ce processus peut être optimisé pour une production à grande échelle en utilisant des enzymes recombinantes et des bioréacteurs pour assurer un rendement et une pureté élevés.
Applications De Recherche Scientifique
m-Tyramine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role as a neuromodulator and its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects on neurological disorders.
Industry: Used in the development of biosensors and other analytical tools
Mécanisme D'action
- The resulting increase in noradrenaline levels leads to hypertensive effects , commonly referred to as the “tyramine pressor response” .
- Impact on Bioavailability : The compound’s poor ability to cross the blood-brain barrier limits its central nervous system effects, confining its actions to peripheral tissues .
Mode of Action
Pharmacokinetics
Action Environment
Analyse Biochimique
Biochemical Properties
meta-Tyramine is involved in several biochemical reactions. It interacts with enzymes such as aromatic amino acid decarboxylase, which converts meta-tyrosine to meta-tyramine. Additionally, meta-tyramine can be metabolized into dopamine via the action of cytochrome P450 2D6 enzymes in humans . The interactions between meta-tyramine and these enzymes are crucial for its role in neurotransmission and other physiological processes.
Cellular Effects
meta-Tyramine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, meta-tyramine can act as a neuromodulator, affecting neurotransmitter release and receptor activity. It also has cardiovascular effects, such as modulating blood pressure, and can influence immune cell function .
Molecular Mechanism
The molecular mechanism of meta-tyramine involves its interaction with specific biomolecules. meta-Tyramine binds to trace amine-associated receptors, which are G protein-coupled receptors involved in neurotransmission. This binding can lead to the activation or inhibition of various signaling pathways, resulting in changes in gene expression and enzyme activity. Additionally, meta-tyramine can inhibit monoamine oxidase enzymes, leading to increased levels of other biogenic amines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of meta-tyramine can change over time. The stability and degradation of meta-tyramine are important factors that influence its long-term effects on cellular function. Studies have shown that meta-tyramine can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to meta-tyramine can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of meta-tyramine vary with different dosages in animal models. At low doses, meta-tyramine can have beneficial effects, such as modulating neurotransmitter release and improving cognitive function. At high doses, meta-tyramine can have toxic effects, including inducing hypertension and causing adverse cardiovascular events. Threshold effects have been observed, where the impact of meta-tyramine changes significantly at certain dosage levels .
Metabolic Pathways
meta-Tyramine is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, which convert it into 4-hydroxyphenylacetaldehyde. This metabolite can then be further processed by other enzymes, such as aldehyde dehydrogenase, to produce 4-hydroxyphenylacetic acid. These metabolic pathways are essential for regulating the levels of meta-tyramine and its metabolites in the body .
Transport and Distribution
meta-Tyramine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as organic cation transporters. Once inside the cells, meta-tyramine can interact with binding proteins that influence its localization and accumulation. These interactions are crucial for the proper functioning of meta-tyramine in different tissues .
Subcellular Localization
The subcellular localization of meta-tyramine is important for its activity and function. meta-Tyramine can be found in various cellular compartments, including the cytoplasm and organelles such as mitochondria. Targeting signals and post-translational modifications can direct meta-tyramine to specific compartments, where it can exert its effects on cellular processes. The localization of meta-tyramine within cells is essential for its role in modulating neurotransmission and other physiological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: m-Tyramine can be synthesized through the decarboxylation of meta-tyrosine using aromatic amino acid decarboxylase . This enzyme-mediated reaction is a common method for producing biogenic amines from their corresponding amino acids.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic decarboxylation of meta-tyrosine. This process can be optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types de Réactions: La m-Tyramine subit diverses réactions chimiques, notamment:
Oxydation: La this compound peut être oxydée pour former les aldéhydes et les acides correspondants.
Réduction: Les réactions de réduction peuvent convertir la this compound en ses dérivés aminés correspondants.
Substitution: La this compound peut participer à des réactions de substitution, en particulier au niveau du groupe hydroxyle.
Réactifs et Conditions Communs:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution: Les conditions pour les réactions de substitution impliquent souvent des catalyseurs acides ou basiques.
Principaux Produits:
Oxydation: Produit du 3-hydroxyphénylacétaldéhyde et de l'acide 3-hydroxyphénylacétique.
Réduction: Produit divers dérivés aminés.
Substitution: Produit des phénéthylamines substituées.
Applications de la Recherche Scientifique
La this compound a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisée comme précurseur pour la synthèse d'autres composés bioactifs.
Biologie: Étudiée pour son rôle de neuromodulateur et ses effets sur les systèmes neurotransmetteurs.
Médecine: Enquêtée pour ses effets thérapeutiques potentiels sur les troubles neurologiques.
Industrie: Utilisée dans le développement de biosenseurs et d'autres outils analytiques
Mécanisme d'Action
La this compound exerce ses effets en agissant comme un neuromodulateur dans le système nerveux central. Elle influence la libération des catécholamines, telles que la dopamine et la norépinéphrine, en interagissant avec les récepteurs adrénergiques et dopaminergiques . Le composé est métabolisé par des enzymes telles que la monoamine oxydase et le cytochrome P450 .
Comparaison Avec Des Composés Similaires
Composés Similaires:
para-Tyramine: Isomère de position avec des effets neuromodulateurs similaires.
3-Méthoxytyramine: Métabolite de la dopamine avec des propriétés pharmacologiques distinctes.
Phénéthylamine: Analogue structurel avec des effets plus larges sur le système nerveux central
Unicité: La m-Tyramine est unique en raison de son interaction spécifique avec les systèmes adrénergique et dopaminergique et de son rôle de neuromodulateur d'amine trace. Son isomérie de position avec le para-Tyramine permet des activités biologiques et des voies métaboliques distinctes .
Propriétés
IUPAC Name |
3-(2-aminoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFGJTVYMNRGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3458-98-8 (hydrochloride) | |
| Record name | m-Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50207522 | |
| Record name | 3-Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
10.4 mg/mL at 15 °C | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
588-05-6 | |
| Record name | m-Tyramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Tyramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Tyramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxyphenethylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-TYRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
164 - 165 °C | |
| Record name | m-Tyramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

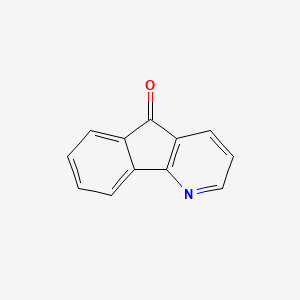

![2,4-Diamino-5-[2-Methoxy-5-(4-Carboxybutyloxy)benzyl]pyrimidine](/img/structure/B1209950.png)

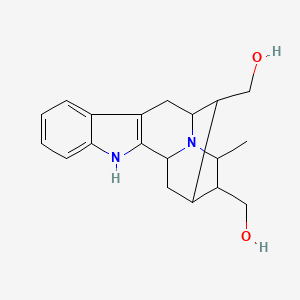
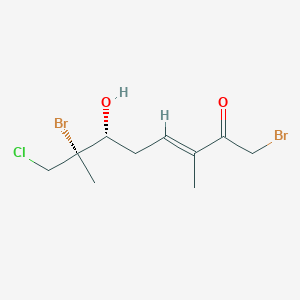
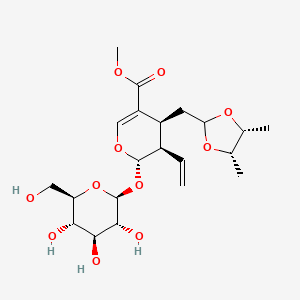
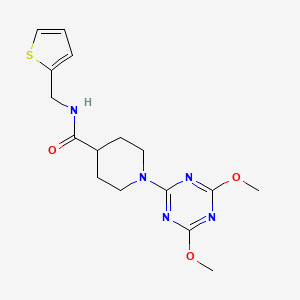
![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)acetate](/img/structure/B1209960.png)
![2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide](/img/structure/B1209962.png)
![N-butyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1209963.png)
![5-hydroxy-N-[2-[[(5-hydroxy-3-pyridinyl)-oxomethyl]amino]propyl]-3-pyridinecarboxamide](/img/structure/B1209964.png)
![3-[[[[3-[(4-Chlorophenyl)methyl]-2-methyl-4-oxo-6-quinazolinyl]amino]-oxomethyl]amino]propanoic acid ethyl ester](/img/structure/B1209965.png)
